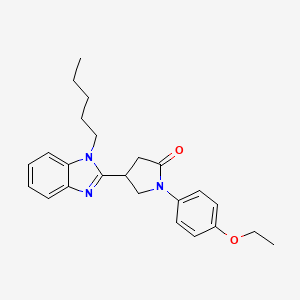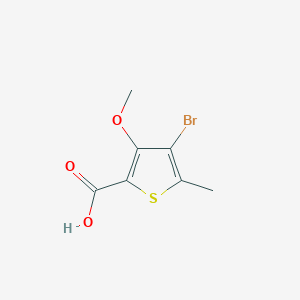
1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one, also known as EPP, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. EPP is a psychoactive compound that binds to cannabinoid receptors in the brain, producing effects similar to those of cannabis. The purpose of
科学研究应用
1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has been studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. Studies have shown that this compound has a high affinity for cannabinoid receptors, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
作用机制
1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one exerts its effects by binding to cannabinoid receptors in the brain, particularly the CB1 receptor. The activation of the CB1 receptor by this compound leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. This compound also has an impact on the immune system, as it has been shown to inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. This compound has also been shown to have an impact on the cardiovascular system, as it can cause a decrease in blood pressure and heart rate. This compound has been shown to have a low potential for abuse and dependence, making it a promising candidate for the development of new drugs.
实验室实验的优点和局限性
1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has several advantages for use in lab experiments, including its high potency and selectivity for cannabinoid receptors. This compound is also relatively easy to synthesize, making it readily available for use in research. However, this compound has some limitations, including its short half-life and the potential for off-target effects.
未来方向
There are several future directions for research on 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one, including the development of new drugs for the treatment of pain, anxiety, and inflammation. This compound may also have potential for use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to determine the safety and efficacy of this compound in humans, as well as its potential for use in combination with other drugs.
合成方法
1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one is typically synthesized using a multistep process that involves the reaction of 4-ethoxybenzaldehyde with 1-pentyl-1H-benzimidazole-2-amine to form an intermediate product. The intermediate is then reacted with pyrrolidine-2-one to produce the final product, this compound. The synthesis method has been optimized to improve the yield and purity of the compound.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-3-5-8-15-26-22-10-7-6-9-21(22)25-24(26)18-16-23(28)27(17-18)19-11-13-20(14-12-19)29-4-2/h6-7,9-14,18H,3-5,8,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNDZLDTVGQVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione](/img/no-structure.png)

![(E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2792415.png)


![9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B2792419.png)
![7-(4-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2792420.png)


![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2792427.png)
![ethyl 3-(2-(2-(4-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2792428.png)
![5-bromo-2-chloro-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2792430.png)
![N-(4-chlorobenzyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2792432.png)
